N-Octanoyl-DL-homoserine lactone

Overview

Description

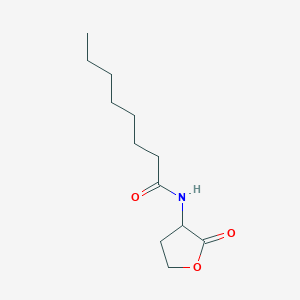

N-(2-oxooxolan-3-yl)octanamide: It is characterized by the presence of an oxo group at the 2-position of an oxolane ring and an octanamide chain

Mechanism of Action

Target of Action

N-Octanoyl-DL-homoserine lactone, also known as N-(2-oxooxolan-3-yl)octanamide, is a member of the N-acyl homoserine lactones (AHLs) family . It primarily targets gram-negative bacteria such as Echerichia and Salmonella . It plays a crucial role in quorum sensing, a process of cell-to-cell communication among bacteria .

Mode of Action

This compound interacts with its targets by regulating gene expression . It can regulate the production of siderophores and has shown a positive correlation in Aeromonas sobria strain AS7 . Additionally, it can regulate the secretion of proteases and stimulate the production of total volatile basic nitrogen (TVB-N) .

Biochemical Pathways

The compound affects several biochemical pathways. It stimulates the secretion of extracellular polymeric substances (EPS) in anaerobic granular sludge (AnGS) by group sensing regulation . It also promotes the potential methanogenic metabolic pathway of AnGS . The addition of all AHLs directly or indirectly enhances the methane metabolism pathway of sludge and improves the specific methane generation activity of AnGS .

Pharmacokinetics

It’s known that the compound can be stored at room temperature, suggesting stability under normal conditions .

Result of Action

The result of this compound’s action is the regulation of various biological processes in bacteria. It can improve the COD removal rate, specific methanogenic activity (SMA), and organic composition of AnGS . It also stimulates the production of total volatile basic nitrogen (TVB-N) .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the activity of granular sludge can be reduced due to the accumulation of Ca2+, Mg2+, and toxic substances in the wastewater . Therefore, it’s important to consider the environmental context when studying the effects of this compound.

Biochemical Analysis

Biochemical Properties

N-Octanoyl-DL-homoserine lactone plays a significant role in biochemical reactions. It can regulate the production of siderophores and shows a positive correlation in Aeromonas sobria strain AS7 . This compound interacts with various enzymes and proteins, influencing their function and activity .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, influencing the function and activity of various biomolecules .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, influencing metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-oxooxolan-3-yl)octanamide typically involves the reaction of octanoic acid with an appropriate amine derivative under controlled conditions . The reaction is often catalyzed by a dehydrating agent to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production methods for N-(2-oxooxolan-3-yl)octanamide may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity . The process may also include purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: N-(2-oxooxolan-3-yl)octanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted amides and esters.

Scientific Research Applications

N-(2-oxooxolan-3-yl)octanamide has diverse applications in scientific research, including:

Comparison with Similar Compounds

N-(2-oxotetrahydrofuran-3-yl)octanamide: Shares a similar structure but differs in the position of the oxo group.

N-octanoyl-L-homoserine lactone: Another N-acyl-amino acid derivative with similar biological functions.

Uniqueness: N-(2-oxooxolan-3-yl)octanamide is unique due to its specific structural features and its role in quorum sensing . Its distinct oxo group position and amide linkage confer unique chemical and biological properties .

Biological Activity

N-Octanoyl-DL-homoserine lactone (C8-HSL) is a member of the N-acyl homoserine lactones (AHLs) family, which are signaling molecules utilized in quorum sensing by various Gram-negative bacteria. These compounds play critical roles in bacterial communication and have significant implications for both plant and animal biology.

Quorum Sensing and Bacterial Communication

AHLs, including C8-HSL, are synthesized by bacteria to regulate gene expression in response to population density. This process is crucial for coordinating collective behaviors such as biofilm formation, virulence factor production, and bioluminescence. For instance, studies have shown that C8-HSL influences the pathogenicity of Burkholderia cenocepacia by modulating quorum sensing systems, thereby affecting its virulence against model organisms like Caenorhabditis elegans .

Plant Responses to C8-HSL

Recent research highlights the role of C8-HSL in enhancing plant defenses against pathogens. For example, Arabidopsis plants treated with N-3-oxo-octanoyl homoserine lactone (3OC8-HSL), a derivative of C8-HSL, exhibited increased resistance to Pseudomonas syringae pv. tomato DC3000. This priming effect was associated with elevated levels of salicylic acid (SA) and enhanced activity of defense-related enzymes such as peroxidase and catalase . The mechanism involves the activation of the SA pathway, which is critical for plant immune responses.

The biological activity of C8-HSL can be attributed to its ability to modulate various signaling pathways in both plants and bacteria. In plants, it primes defense responses through the jasmonic acid (JA) pathway and auxin signaling . In bacteria, it influences gene expression related to virulence and biofilm formation.

Table 1: Summary of Biological Activities

| Biological Activity | Effect | Organism |

|---|---|---|

| Quorum Sensing Modulation | Alters virulence factors | Burkholderia cenocepacia |

| Plant Defense Priming | Increases resistance to pathogens | Arabidopsis thaliana |

| Enzyme Activity Enhancement | Boosts defense enzyme activities | Various plant species |

| Gene Expression Regulation | Modulates genes involved in metabolism | Various bacteria |

Case Studies

- Plant Defense Mechanism : A study demonstrated that pretreating Arabidopsis leaves with 3OC8-HSL significantly reduced disease symptoms upon subsequent infection with PstDC3000. The treated plants showed a marked increase in SA levels and defense-related gene expression compared to untreated controls .

- Bacterial Pathogenicity : In a model using C. elegans, researchers found that the introduction of C8-HSL enhanced the pathogenicity of a quorum sensing-deficient mutant strain of B. cenocepacia, indicating that C8-HSL can restore virulence through quorum sensing pathways .

Research Findings

- Proteomic Changes : Treatment with C8-HSL has been shown to induce significant changes in protein expression profiles in various organisms. For instance, in cyanobacteria, exposure to C8-HSL led to upregulation of proteins involved in carbohydrate metabolism and downregulation of others related to energy expenditure .

- Microbial Community Dynamics : The addition of C8-HSL has been linked to shifts in microbial community structures, particularly enhancing Actinobacteria populations during anaerobic digestion processes .

Properties

IUPAC Name |

N-(2-oxooxolan-3-yl)octanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-2-3-4-5-6-7-11(14)13-10-8-9-16-12(10)15/h10H,2-9H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKEJEOJPJVRHMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801046077 | |

| Record name | N-Octanoyl-DL-homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801046077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106983-30-6 | |

| Record name | N-Octanoyl-DL-homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801046077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.